molecular formula C9H19N3S2Si2 B14371762 3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine CAS No. 90302-09-3

3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine

Cat. No.: B14371762
CAS No.: 90302-09-3
M. Wt: 289.6 g/mol
InChI Key: INILEIDMXQXRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine is a chemical compound known for its unique structure and properties It features a triazine ring substituted with two trimethylsilyl sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine typically involves the reaction of 3,5-dichloro-1,2,4-triazine with trimethylsilyl sulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

3,5-dichloro-1,2,4-triazine+2(trimethylsilyl sulfide)This compound+2HCl\text{3,5-dichloro-1,2,4-triazine} + 2 \text{(trimethylsilyl sulfide)} \rightarrow \text{this compound} + 2 \text{HCl} 3,5-dichloro-1,2,4-triazine+2(trimethylsilyl sulfide)→this compound+2HCl

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Compounds with various functional groups replacing the trimethylsilyl groups.

Scientific Research Applications

3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups can stabilize negative charges, making the compound reactive towards electrophiles. The triazine ring can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)sulfide: A related compound with similar reactivity but lacking the triazine ring.

    Trimethylsilyl chloride: Used in similar substitution reactions but does not contain sulfur.

Uniqueness

3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine is unique due to the combination of the triazine ring and the trimethylsilyl sulfanyl groups. This structure imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

90302-09-3

Molecular Formula

C9H19N3S2Si2

Molecular Weight

289.6 g/mol

IUPAC Name

trimethyl-[(3-trimethylsilylsulfanyl-1,2,4-triazin-5-yl)sulfanyl]silane

InChI

InChI=1S/C9H19N3S2Si2/c1-15(2,3)13-8-7-10-12-9(11-8)14-16(4,5)6/h7H,1-6H3

InChI Key

INILEIDMXQXRGZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)SC1=CN=NC(=N1)S[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.